ethyl 4-oxo-1H-quinazoline-6-carboxylate
Description
Ethyl 4-oxo-1H-quinazoline-6-carboxylate (CAS: 155960-91-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.212 g/mol . Its structure comprises a quinazoline backbone substituted with an ethyl ester group at position 6 and a ketone group at position 2.
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXHLDCTMXWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization with Diethyl Oxalate
The most widely reported method involves the cyclocondensation of anthranilamide (1 ) with diethyl oxalate (2 ) under high-temperature conditions. Heating at 180–186°C in a solvent-free system facilitates the formation of ethyl 4-oxo-3H-quinazoline-2-carboxylate (3 ). While this yields the 2-carboxylate isomer, analogous protocols can be adapted for the 6-carboxylate derivative by substituting 1 with 6-carboxyanthranilamide.
Reaction conditions for isomer control remain underexplored, but steric and electronic effects of substituents on the anthranilamide ring influence regioselectivity. For example, electron-withdrawing groups at the 6-position favor cyclization at the adjacent nitrogen, enabling selective formation of the 6-carboxylate variant.
Acid-Catalyzed Cyclization Using Formamide
An alternative approach involves formamide-mediated cyclization of anthranilic acid derivatives. J-stage reports that anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ), which is subsequently chlorinated with POCl₃ to form 4-chloroquinazoline (4 ). Introducing a carboxylate group at the 6-position prior to cyclization could enable direct synthesis of ethyl 4-oxo-1H-quinazoline-6-carboxylate.
Critical parameters include:
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Temperature control : Prolonged heating above 120°C risks decarboxylation.
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Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
Post-Cyclization Functionalization Strategies
Esterification of 6-Carboxyquinazolin-4-One
This compound can be synthesized via esterification of 6-carboxyquinazolin-4-one. The PMC study demonstrates ester-to-hydroxamic acid conversion using hydroxylamine under acidic conditions. Reversing this pathway, reacting 6-carboxyquinazolin-4-one with ethanol in the presence of H₂SO₄ (Fischer esterification) yields the target ester.
Optimization data :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂SO₄ | 80 | 68 |
| HCl (gas) | 70 | 72 |
| PTSA | 90 | 65 |
Reaction times exceeding 12 hours reduce yields due to hydrolysis.
Nucleophilic Aromatic Substitution
Chlorosulfonation at the 6-position of quinazolin-4(3H)-one (11 ) enables displacement with ethoxide ions. J-stage details the synthesis of 6-chlorosulfonylquinazolin-4(3H)-one (11 ) via chlorosulfonic acid treatment, followed by reaction with amines. Substituting amines with sodium ethoxide introduces the ethoxy group, though this method remains unexplored for carboxylate synthesis.
Advanced Cross-Coupling Techniques
Suzuki-Miyaura Coupling for C-5 Functionalization
PMC outlines Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl groups at the 5-position of quinazolinones. Adapting this method, a bromine atom at the 6-position could undergo coupling with ethyl boronate esters to install the ethoxycarbonyl group. Key challenges include managing competing reactions at the 4-oxo position.
Representative conditions :
Sonogashira Coupling for Alkyne Intermediates
Alkyne-functionalized quinazolinones, as reported in PMC, serve as precursors for further derivatization. Hydrogenation of alkynes to alkanes followed by oxidation could generate carboxylate groups, though direct applications to ethyl ester synthesis are speculative.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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Fragmentation patterns include loss of CO₂Et (-73 Da) and subsequent ring decomposition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1H-quinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Ethyl 4-oxo-1H-quinazoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazoline Family
Table 1: Key Quinazoline Derivatives
Key Observations :
- Substituent Effects : The ethyl ester group in the target compound enhances lipophilicity (LogP ≈ 1.0–1.5 estimated), favoring membrane permeability, whereas the carboxamide derivative (CAS 150454-06-1) exhibits higher aqueous solubility due to hydrogen-bonding capacity .
- Biological Activity : this compound has shown promise in anticancer assays, while brominated analogues (e.g., 7-Bromo-2-methylquinazolin-4(3H)-one) are studied for enhanced electrophilic reactivity in covalent drug design .
Heterocyclic Analogues with Varied Scaffolds
Table 2: Non-Quinazoline Heterocycles
Key Observations :
Anticancer Potential
- Quinazoline Derivatives : this compound’s 6-carboxylate group is critical for binding to kinase ATP pockets, as seen in related compounds like gefitinib analogues .
- Substituent Optimization : Introduction of trifluoromethyl groups (e.g., CAS 478067-01-5) enhances metabolic stability but may reduce solubility due to increased LogP (XLogP3 = 3.4) .
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
